![molecular formula C20H31O4- B1259644 (5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate](/img/structure/B1259644.png)
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate
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Overview
Description
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoate is conjugate base of (5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoic acid arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a (5Z,9E,14Z)-(8xi,11R,12S)-11,12-epoxy-8-hydroxyicosa-5,9,14-trienoic acid.
Scientific Research Applications
Synthesis and Structural Identification
Research by Kitamura et al. (1988) explored the synthesis and identification of various dihydroxy acids and leukotrienes derived from arachidonic acid metabolism. This included the synthesis of epoxides with conjugated triene structures, which are closely related to the compound (Kitamura et al., 1988).
Role in Biological Systems
Brash et al. (1991) studied allene oxides in starfish oocytes, which are similar in structure to the compound . They explored the biosynthesis of these allene oxides and their roles in biological systems, particularly in relation to arachidonic acid metabolism (Brash et al., 1991).
Response to Oxidative Stress
Zafiriou et al. (2007) focused on the biological role of hepoxilins, specifically the upregulation of enzymes in response to oxidative stress. Their study highlights the role of similar epoxy-hydroxy eicosanoids in managing cellular responses under stress conditions (Zafiriou et al., 2007).
Epoxide Identification in Blood Platelets
Research by Walker et al. (1979) identified an epoxy-hydroxy compound in blood platelets, which resembles the structural characteristics of the compound . This study highlights the presence and potential physiological roles of such compounds in mammalian cells (Walker et al., 1979).
Catalytic Transformations of Fatty Acid Hydroperoxides
Haynes and Vonwiller (1990) examined the transformations of fatty acid hydroperoxides, which are closely related to the epoxy-hydroxy eicosanoids . They explored how different catalysts can influence the generation of these compounds (Haynes & Vonwiller, 1990).
Epoxide Formation and Hydroxylation Studies
Pace-Asciak (1984) investigated the formation of arachidonic acid epoxides and their conversion into hydroxy epoxides, a process closely related to the synthesis and transformation of the compound (Pace-Asciak, 1984).
Synthesis of Hydroxy Eicosatetraenoic Acid
Russell and Pabon (1982) conducted a study on the synthesis of various hydroxy eicosatetraenoic acids, including compounds structurally similar to the one . This research provides insights into the synthetic pathways and applications of such compounds (Russell & Pabon, 1982).
Biochemistry and Biology of Hepoxilins
Nigam et al. (2007) reviewed the biochemistry and biology of hepoxilins, which are structurally and functionally related to the compound . Their research provides a comprehensive overview of the clinical aspects and drug development based on these compounds (Nigam et al., 2007).
properties
Product Name |
(5Z,9E,14Z)-(8xi,11R,12S)-11,12-Epoxy-8-hydroxyicosa-5,9,14-trienoate |
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Molecular Formula |
C20H31O4- |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5Z,9E)-8-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/p-1/b9-7-,10-6-,16-15+/t17?,18-,19+/m0/s1 |
InChI Key |
SGTUOBURCVMACZ-CIQDQOFUSA-M |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)/C=C/C(C/C=C\CCCC(=O)[O-])O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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